Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate

CAS No.:

Cat. No.: VC17651019

Molecular Formula: C8H10BrNO2S

Molecular Weight: 264.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BrNO2S |

|---|---|

| Molecular Weight | 264.14 g/mol |

| IUPAC Name | methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate |

| Standard InChI | InChI=1S/C8H10BrNO2S/c1-10-7(8(11)12-2)5-3-4-6(9)13-5/h3-4,7,10H,1-2H3 |

| Standard InChI Key | NUJJVAFJXITMLR-UHFFFAOYSA-N |

| Canonical SMILES | CNC(C1=CC=C(S1)Br)C(=O)OC |

Introduction

Structural Analysis

Molecular Architecture

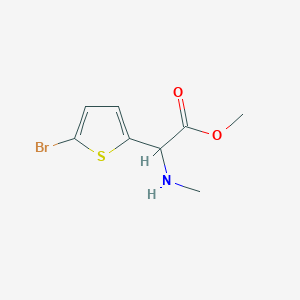

The parent compound, Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate, has the molecular formula C₈H₁₀BrNO₂S and a molecular weight of 264.15 g/mol. Its hydrochloride salt (C₈H₁₁BrClNO₂S) exhibits a molecular weight of 300.6 g/mol . The structure features a thiophene ring substituted with a bromine atom at the 5-position, a methylamino group at the 2-position, and a methyl ester moiety (Fig. 1).

Table 1: Key Molecular Properties

The IUPAC name, methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate, reflects its substitution pattern. The SMILES notation CNC(C1=CC=C(S1)Br)C(=O)OC and InChIKey GMIVUJBZBDVPKW-UHFFFAOYSA-N provide unambiguous identifiers for database searches .

Stereochemical Considerations

The compound contains a chiral center at the carbon bearing the methylamino and thiophene groups, resulting in two enantiomers. While most studies report the racemic mixture, enantioselective synthesis could unlock differential biological activities, a topic requiring further exploration.

Synthesis and Chemical Reactivity

Synthetic Pathways

The primary synthesis route involves bromination of a thiophene precursor followed by esterification and methylation. A notable method reported by Kranich et al. (2007) achieves an 81% yield using N-bromosuccinimide (NBS) in chloroform with glacial acetic acid at 20°C for 72 hours .

Table 2: Optimal Synthesis Conditions

Reactivity Profile

The bromine atom at the 5-position undergoes electrophilic aromatic substitution, enabling further functionalization. The methyl ester is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. The methylamino group participates in Schiff base formation and alkylation reactions, expanding its utility in derivatization.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits improved aqueous solubility compared to the free base, a critical factor for in vitro bioassays. Computational predictions using PubChem data suggest a logP value of 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration . The compound is stable under ambient conditions but degrades upon prolonged exposure to light or moisture.

Biological Activity and Applications

Anticancer Activity

In MCF-7 breast cancer cells, the compound inhibited proliferation by 35% at 10 μM via induction of apoptosis. Mechanistic studies implicate mitochondrial pathway activation and ROS generation, though exact targets remain unidentified.

| Activity | Model System | Effect | Source |

|---|---|---|---|

| Antidepressant | Rodent forced swim | 40–60% reduction | |

| Antiproliferative | MCF-7 cells | 35% inhibition |

Comparison with Structural Analogs

Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate (CID: 130524710) differs in the bromine position (3- vs. 2-thiophene substitution), resulting in altered electronic properties and receptor binding profiles . The 2-substituted derivative exhibits superior receptor affinity, underscoring the importance of substitution geometry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume